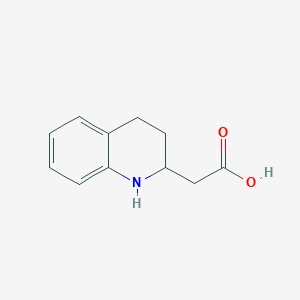

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as THQA, this compound has been found to have a range of interesting properties that make it a valuable tool for investigating various biological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydroquinolin-2-one Derivatives

This compound plays a crucial role in the formation of tetrahydroquinolin-2-one derivatives . The process involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method is facilitated by the use of acyl Meldrum’s acids, which not only shortens the preparation time of the substrates but also easily extends the range of substituents that can be used .

Biological Applications

The tetrahydroquinolin-2-one core, which can be synthesized using this compound, is found in a diverse range of biologically active compounds . These include pharmaceuticals with a primary focus on the drug-like properties of pyridone derivatives .

Anticancer Properties

Some pyridone molecules offer a wide range of potential biological targets, including anaplastic anticancer properties . Additionally, anticancer and antiproliferative activities are observed in 2-pyridone compounds .

Domino Reactions

This compound can be used in domino reactions, also known as tandem or cascade reactions, which have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .

Anti-Inflammatory Activity

Quinoline derivatives, which can be synthesized using this compound, have shown strong anti-inflammatory activity .

Wirkmechanismus

Target of Action

This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is often found in bioactive molecules . .

Mode of Action

Tetrahydroquinoline derivatives have been shown to interact with various biological targets through different mechanisms, such as π-stacking, hydrogen bonding, and hydrophobic interactions . .

Eigenschaften

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVYWECHDZNEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399307 |

Source

|

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid | |

CAS RN |

185854-45-9 |

Source

|

| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)

![4-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B61608.png)

![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)

![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)

![Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate](/img/structure/B61614.png)